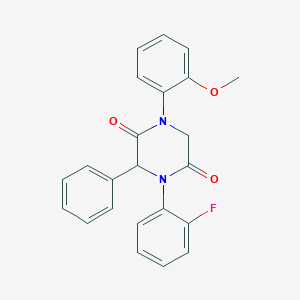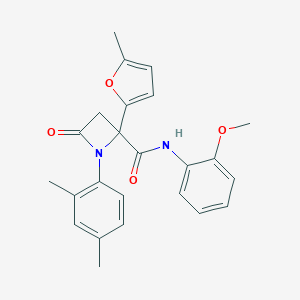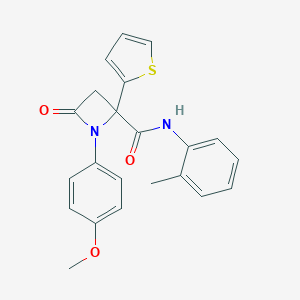
4-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 belongs to a class of compounds known as piperazinediones and has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
4-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione exerts its anti-cancer effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the survival and proliferation of cancer cells. By blocking BTK activity, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to various stimuli. This compound has also been shown to reduce the activation of immune cells, such as B cells and macrophages, which play a role in the development of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good oral bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by the CYP3A4 enzyme system.
Future Directions
There are several potential future directions for the study of 4-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione. One area of interest is the development of combination therapies that include this compound and other anti-cancer drugs. Another potential direction is the investigation of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of 4-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione involves a multi-step process that includes the reaction of 2,3-dimethylbenzoic acid with 4-methoxybenzaldehyde to form 4-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)-2-propenoic acid. This is then reacted with 4-methylbenzaldehyde to form the intermediate compound, which is further reacted with piperazine to yield this compound.
Scientific Research Applications
4-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione has been extensively studied in preclinical models for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. This compound has also been found to enhance the efficacy of other anti-cancer drugs, such as venetoclax and lenalidomide.
Properties
Molecular Formula |
C26H26N2O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O3/c1-17-8-12-21(13-9-17)27-16-24(29)28(23-7-5-6-18(2)19(23)3)25(26(27)30)20-10-14-22(31-4)15-11-20/h5-15,25H,16H2,1-4H3 |
InChI Key |
PAGGDTNADAPYSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC(=C4C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC(=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
![4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242342.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)
![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)


![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)

